molecular formula C18H18F3N7O4 B10952570 {4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone

Cat. No.: B10952570
M. Wt: 453.4 g/mol
InChI Key: YKZIDTZRTZWCBI-UHFFFAOYSA-N
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Description

The compound {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE is a complex organic molecule that features multiple functional groups, including pyrazole, isoxazole, and pyrazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the pyrazole and isoxazole rings through cyclization reactions. Subsequent steps include nitration, methylation, and the introduction of the trifluoromethyl group. The final step involves the coupling of the pyrazole and isoxazole intermediates with the pyrazolopyrimidine moiety under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, involving techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used depending on the reaction conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to {4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE include other pyrazole, isoxazole, and pyrazolopyrimidine derivatives. These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of these three moieties, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Pyrazole derivatives
  • Isoxazole derivatives
  • Pyrazolopyrimidine derivatives

{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLYL}[7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE .

Properties

Molecular Formula

C18H18F3N7O4

Molecular Weight

453.4 g/mol

IUPAC Name

[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl]-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone

InChI

InChI=1S/C18H18F3N7O4/c1-9-16(28(30)31)10(2)26(23-9)8-12-11(3)32-24-15(12)17(29)25-7-5-13(18(19,20)21)27-14(25)4-6-22-27/h4,6,13H,5,7-8H2,1-3H3

InChI Key

YKZIDTZRTZWCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)N3CCC(N4C3=CC=N4)C(F)(F)F)C)C)[N+](=O)[O-]

Origin of Product

United States

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